molecular formula C10H18ClNO2 B2735016 2,3,4,5,6,7,8,8a-Octahydro-1H-cyclohepta[c]pyrrole-3a-carboxylic acid;hydrochloride CAS No. 2247108-12-7

2,3,4,5,6,7,8,8a-Octahydro-1H-cyclohepta[c]pyrrole-3a-carboxylic acid;hydrochloride

Cat. No.: B2735016
CAS No.: 2247108-12-7
M. Wt: 219.71
InChI Key: FHBDQEVADCUUEG-UHFFFAOYSA-N
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Description

2,3,4,5,6,7,8,8a-Octahydro-1H-cyclohepta[c]pyrrole-3a-carboxylic acid; hydrochloride is a bicyclic compound featuring a seven-membered cyclohepta[c]pyrrole ring system fused with a carboxylic acid group at the 3a position. The hydrochloride salt enhances its solubility and stability, making it suitable for pharmaceutical applications.

Properties

IUPAC Name

2,3,4,5,6,7,8,8a-octahydro-1H-cyclohepta[c]pyrrole-3a-carboxylic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17NO2.ClH/c12-9(13)10-5-3-1-2-4-8(10)6-11-7-10;/h8,11H,1-7H2,(H,12,13);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHBDQEVADCUUEG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2CNCC2(CC1)C(=O)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3,4,5,6,7,8,8a-Octahydro-1H-cyclohepta[c]pyrrole-3a-carboxylic acid;hydrochloride typically involves multiple steps, starting with the construction of the cycloheptapyrrole core. One common approach is the cyclization of appropriately substituted linear precursors under acidic conditions. The reaction conditions often require the use of strong acids, such as hydrochloric acid, to facilitate the cyclization process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process may also include purification steps, such as recrystallization or chromatography, to obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions

2,3,4,5,6,7,8,8a-Octahydro-1H-cyclohepta[c]pyrrole-3a-carboxylic acid;hydrochloride can undergo various chemical reactions, including:

  • Oxidation: : The compound can be oxidized to form derivatives with different functional groups.

  • Reduction: : Reduction reactions can be used to modify the compound's structure and properties.

  • Substitution: : Substitution reactions can introduce new substituents onto the cycloheptapyrrole core.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromic acid for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions often require specific temperatures, solvents, and catalysts to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions can vary depending on the specific reagents and conditions used. For example, oxidation reactions may yield carboxylic acids or ketones, while reduction reactions may produce alcohols or amines. Substitution reactions can result in a wide range of derivatives with different functional groups.

Scientific Research Applications

Medicinal Chemistry

  • Drug Development : The compound serves as a scaffold for developing novel pharmaceuticals due to its ability to interact with biological targets such as enzymes and receptors. Research indicates that derivatives of this compound may exhibit antimicrobial and anticancer properties .
  • Biological Activity : Preliminary studies suggest that compounds with similar structures can demonstrate significant biological activities. For instance, derivatives have shown promise against multidrug-resistant Gram-positive pathogens and fungi .

Materials Science

  • Polymer Chemistry : The compound can be used as a building block for synthesizing new materials with tailored properties. Its unique structure allows for modifications that can enhance material characteristics such as strength or thermal stability.
  • Ligand Development : In coordination chemistry, it may act as a ligand for metal ions, leading to the formation of complexes with potential applications in catalysis or sensor technology.

Antimicrobial Activity

A study explored the antimicrobial properties of various derivatives of 2,3,4,5,6,7,8,8a-octahydro-1H-cyclohepta[c]pyrrole-3a-carboxylic acid against resistant bacterial strains. The results indicated that certain derivatives exhibited potent activity against pathogens like Staphylococcus aureus and Klebsiella pneumoniae, highlighting the compound's potential in addressing antibiotic resistance issues .

Antioxidant Properties

Research has demonstrated that derivatives of this compound possess significant antioxidant activity. For example, one derivative was found to have antioxidant efficacy greater than that of ascorbic acid when tested using DPPH radical scavenging methods . This suggests potential applications in food preservation and health supplements.

Mechanism of Action

The mechanism by which 2,3,4,5,6,7,8,8a-Octahydro-1H-cyclohepta[c]pyrrole-3a-carboxylic acid;hydrochloride exerts its effects depends on its specific application. For example, in medicinal chemistry, the compound may interact with specific molecular targets, such as enzymes or receptors, to modulate biological processes. The pathways involved can vary widely, depending on the biological system and the desired outcome.

Comparison with Similar Compounds

Structural Differences :

  • Ring System : Cyclopenta[c]pyrrole (five-membered ring) vs. cyclohepta[c]pyrrole (seven-membered ring).
  • Substituent Position: Carboxylic acid at position 1 vs. 3a. Pharmacological Notes:
  • Exhibits a high structural similarity (0.93), suggesting overlapping reactivity in synthetic pathways.
  • Smaller ring size may reduce steric hindrance, enhancing binding affinity to targets like GABA receptors or ion channels .

(1S,3aR,6aS)-Ethyl octahydrocyclopenta[c]pyrrole-1-carboxylate hydrochloride (CAS 1147103-42-1)

Structural Differences :

  • Esterification : Ethyl ester at the carboxylic acid group vs. free acid.
  • Salt Form : Hydrochloride counterion retained.
    Functional Implications :
  • Lower similarity score (0.78) due to ester substitution, which may alter metabolic stability or bioavailability.

2-(2-Azabicyclo[2.2.1]heptan-2-yl)acetic acid (CAS 933690-44-9)

Structural Differences :

  • Bicyclic Framework: Norbornane-derived 2-azabicyclo[2.2.1]heptane vs. fused cyclohepta[c]pyrrole.
  • Acetic Acid Side Chain: Positioned externally vs. integrated into the ring system. Pharmacological Notes:
  • Lower similarity (0.75) due to divergent ring geometry.
  • The rigid bicyclic structure may enhance selectivity for neurotransmitter transporters (e.g., serotonin or dopamine) .

Comparative Data Table

Parameter Target Compound CAS 1205676-44-3 CAS 1147103-42-1 CAS 933690-44-9
Molecular Formula C₁₀H₁₆ClNO₂ C₉H₁₄ClNO₂ C₁₀H₁₈ClNO₂ C₈H₁₃NO₂
Ring System Cyclohepta[c]pyrrole Cyclopenta[c]pyrrole Cyclopenta[c]pyrrole (esterified) 2-Azabicyclo[2.2.1]heptane
Functional Group Carboxylic acid (3a position) Carboxylic acid (1 position) Ethyl ester (1 position) Acetic acid side chain
Similarity Score Reference 0.93 0.78 0.75
Therapeutic Potential CNS modulation (inferred) GABA receptor ligands Prodrug intermediates Neurotransporter inhibitors

Biological Activity

2,3,4,5,6,7,8,8a-Octahydro-1H-cyclohepta[c]pyrrole-3a-carboxylic acid; hydrochloride (CAS No. 2247108-12-7) is a cyclic compound with potential biological applications. This article reviews its biological activity based on recent research findings, including its mechanisms of action, cytotoxicity, and potential therapeutic uses.

  • Molecular Formula : C10H17ClN2O2
  • Molecular Weight : 220.71 g/mol
  • Structure : The compound features a cycloheptapyrrole core with a carboxylic acid functional group and a hydrochloride salt form.

The biological activity of this compound can be attributed to its interaction with various cellular targets. It may act as a ligand for specific receptors or enzymes involved in critical biochemical pathways. The exact mechanisms remain under investigation but are hypothesized to involve modulation of signaling pathways related to cell proliferation and apoptosis.

Biological Activity Overview

Research has highlighted several areas where this compound exhibits notable biological effects:

  • Antiproliferative Activity : Studies have shown that derivatives of pyrrole compounds can exhibit significant antiproliferative effects against various cancer cell lines. For instance, similar pyrrole derivatives have shown IC50 values comparable to established chemotherapeutics like carboplatin and temozolomide .
  • Cytotoxic Effects : The compound has been evaluated for cytotoxicity against several human cancer cell lines. Preliminary results indicate that it may induce apoptosis and cell cycle arrest in specific phases, particularly the S phase .

Case Studies and Research Findings

  • Cytotoxicity Assays : In vitro studies using MTT assays have demonstrated that octahydro-cyclohepta[c]pyrrole derivatives exhibit varying degrees of cytotoxicity against melanoma (SH-4) and keratinocyte (HaCaT) cells. For example, a related compound showed an IC50 value of 44.63 µM against melanoma cells .
  • Mechanistic Insights : Further investigations into the mechanism of action revealed that the antiproliferative effects are likely due to the induction of apoptosis and modulation of cell cycle dynamics. This suggests potential for development as a therapeutic agent in oncology .
  • Comparative Analysis : When compared to other cyclic compounds with similar structures, octahydro-cyclohepta[c]pyrrole derivatives displayed improved selectivity and potency against tumor cells .

Data Tables

Compound IC50 (µM) Cell Line Mechanism of Action
Octahydro-Cyclohepta[c]pyrrole44.63SH-4 (Melanoma)Induces apoptosis; S-phase arrest
Carboplatin18.2Various TumorsDNA cross-linking
Temozolomide50Various TumorsAlkylating agent

Q & A

Q. How can researchers address challenges in scaling up synthesis while maintaining enantiomeric purity?

  • Methodological Answer : Implement continuous flow chemistry with immobilized chiral catalysts (e.g., Ru-BINAP). Monitor enantiopurity in real-time via inline FTIR or Raman spectroscopy. Optimize workup steps (e.g., fractional crystallization) to minimize racemization .

Methodological Frameworks for Contradiction Analysis

  • Epistemological Pole : Align conflicting data with theoretical models (e.g., Lock-and-Key vs. Induced Fit). Reconcile discrepancies by testing hypotheses across multiple paradigms .
  • Technical Pole : Use Bayesian statistics to weight evidence from divergent studies, incorporating prior probabilities from historical data .

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